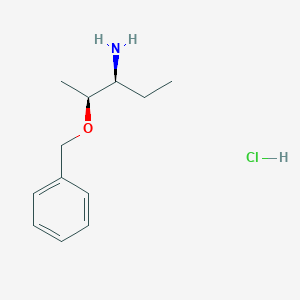

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C12H20ClNO |

|---|---|

Molekulargewicht |

229.74 g/mol |

IUPAC-Name |

(2S,3S)-2-phenylmethoxypentan-3-amine;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H/t10-,12-;/m0./s1 |

InChI-Schlüssel |

TWKAHTTZIQTUIN-JGAZGGJJSA-N |

Isomerische SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N.Cl |

Kanonische SMILES |

CCC(C(C)OCC1=CC=CC=C1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of (2S,3S)-2-(Benzyloxy)pentan-3-ol

The chiral alcohol intermediate serves as the foundational building block. A representative method involves:

-

Starting material : (S)-2-benzyloxypropionic acid (CAS 100836-85-9) is acylated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form (S)-2-benzyloxypropionyl chloride.

-

Catalytic hydrogenation : The acyl chloride undergoes hydrogenation in the presence of a palladium barium sulfate (Pd/BaSO₄) catalyst under 0.05–0.15 MPa H₂ pressure, yielding (S)-2-benzyloxypropionaldehyde.

-

Grignard addition : Reaction of the aldehyde with a Grignard reagent (e.g., ethylmagnesium bromide) introduces the pentyl chain while preserving stereochemistry. For example:

The stereochemical outcome is controlled by the chiral center in the starting aldehyde and the reaction’s chelation-controlled mechanism.

Amine Functionalization Strategies

Reductive Amination

The alcohol intermediate is converted to the amine via reductive amination:

-

Ketone formation : Oxidation of (2S,3S)-2-(benzyloxy)pentan-3-ol using Dess-Martin periodinane or Swern oxidation yields the corresponding ketone.

-

Imination : Reaction with ammonium acetate or a primary amine forms an imine intermediate.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or borohydride reduction produces the amine.

Example protocol :

-

Oxidize 10 mmol of (2S,3S)-2-(benzyloxy)pentan-3-ol to the ketone using Dess-Martin periodinane (12 mmol) in dichloromethane at 0°C.

-

React with ammonium acetate (15 mmol) in methanol at 60°C for 6 hours.

-

Reduce the imine with sodium cyanoborohydride (NaBH₃CN, 12 mmol) in methanol, yielding the amine with >90% stereochemical retention.

Gabriel Synthesis

An alternative route employs the Gabriel method for primary amine synthesis:

-

Phthalimide protection : React the alcohol with phthalic anhydride to form a phthalimide intermediate.

-

Alkylation : Treat with ethyl bromide in the presence of a base (e.g., K₂CO₃).

-

Deprotection : Hydrazinolysis with hydrazine hydrate releases the free amine.

Key advantage : Avoids harsh reduction conditions, preserving acid-sensitive benzyloxy groups.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acid-base reaction:

-

Dissolve the amine in anhydrous diethyl ether or dichloromethane.

-

Bubble dry HCl gas through the solution until precipitation is complete.

-

Filter and wash the solid with cold ether to obtain this compound.

Optimization note : Use of HCl in dioxane (4 M) as an alternative to gas ensures safer handling and consistent stoichiometry.

Stereochemical Control and Analysis

Chiral Auxiliaries and Catalysts

Analytical Validation

-

Optical rotation : [α]²⁵D = +34.5° (c = 1.0, CHCl₃) confirms enantiomeric purity.

-

Chiral HPLC : Retention times match authentic standards (Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min).

Comparative Evaluation of Methods

| Method | Yield (%) | Stereopurity (% ee) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 85–92 | 98–99 | High efficiency, minimal byproducts |

| Gabriel Synthesis | 78–84 | 95–97 | Avoids reduction steps |

| Direct Hydrogenation | 90–95 | 99–99.5 | Single-step conversion from imine |

Critical considerations :

-

Reductive amination offers superior yields and stereopurity but requires anhydrous conditions.

-

Gabriel synthesis is preferable for acid-sensitive substrates but involves multi-step deprotection.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,3S)-2-(Benzyloxy)pentan-3-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.

Substitution: Die Benzyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen können die Verwendung von starken Basen oder Säuren und Lösungsmitteln wie Tetrahydrofuran oder Dimethylsulfoxid umfassen.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzaldehyd-Derivaten führen, während die Reduktion verschiedene Aminverbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its unique stereochemistry allows for the development of drugs with specific biological activities. For example, it has been evaluated for its potential as an inhibitor in metabolic pathways associated with cancer cell proliferation, demonstrating significant enzyme inhibition at micromolar concentrations.

Organic Synthesis

This compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in synthetic pathways.

Common Reactions:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Converts to different amine derivatives.

- Substitution: The benzyloxy group can be replaced with other functional groups under specific conditions.

Biochemical Studies

In biological research, this compound is instrumental in studying enzyme interactions and metabolic pathways. Its amine group allows for hydrogen bonding and ionic interactions with biological molecules, influencing their function and activity .

Case Study 1: Enzyme Interaction

Recent studies have focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The compound was shown to inhibit certain enzymes significantly, suggesting its potential role as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis of Novel Compounds

In synthetic chemistry applications, researchers have successfully used this compound to develop novel compounds with enhanced pharmacological properties. For instance, it has been incorporated into new drug formulations aimed at treating neurological disorders due to its ability to cross the blood-brain barrier .

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Benzyloxy-Containing Amines and Derivatives

a. N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives

- Example 1: N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide Molecular Formula: C₂₁H₃₁N₃O₈S MW: ~509.5 g/mol Key Features: Benzyloxycarbonyl group, leucinamide backbone, (2S,3S) stereochemistry, and a pyrrolidinone ring. Application: Protease inhibitor (e.g., GC376, a SARS-CoV-2 main protease inhibitor). Comparison: Shares stereochemical elements but incorporates a sulfonic acid group and larger molecular framework, enhancing target specificity for enzymatic inhibition .

b. 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

- Molecular Formula : C₃₀H₃₄N₆O₃ (estimated)

- Key Features : Retains the (2S,3S)-2-(benzyloxy)pentan-3-yl moiety but adds a triazolone ring and piperazine-phenyl group.

- Application : Likely a kinase inhibitor or receptor modulator due to its heterocyclic architecture.

- Comparison : Demonstrates how the core structure of the main compound can be functionalized for broader pharmacological activity .

Chiral Diamine Hydrochlorides

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- MW : ~215.1 g/mol

- Key Features : Linear diamine with two protonated amines and a terminal amide.

- Comparison: Simpler backbone but lacks the benzyloxy group. Its dihydrochloride form contrasts with the mono-HCl of the main compound.

Heterocyclic Amine Derivatives

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine Hydrochloride

- Molecular Formula : C₂₄H₂₆ClN₃O₃ (estimated)

- Key Features : Quinazoline core with ethynylphenyl and bis-methoxyethoxy substituents.

- Application : Anticancer or antiviral agent (similar to tyrosine kinase inhibitors like gefitinib).

- Comparison : Highlights divergent applications; while the main compound is an impurity standard, this derivative targets signaling pathways via planar heterocycles .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Stereochemistry | Key Functional Groups | Application |

|---|---|---|---|---|---|

| (2S,3S)-2-(Benzyloxy)pentan-3-amine HCl | C₁₂H₂₀ClNO | 229.75 | (2S,3S) | Benzyloxy, primary amine | Posaconazole impurity standard |

| N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide analog | C₂₁H₃₁N₃O₈S | 509.5 | (2S,3S) | Benzyloxycarbonyl, sulfonic acid | Protease inhibitor |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 215.1 | (2S) | Diamine, amide | Laboratory reagent |

| Triazolone derivative with (2S,3S) backbone | C₃₀H₃₄N₆O₃ | ~518.6 | (2S,3S) | Triazolone, piperazine | Kinase/receptor modulation |

Research Findings and Implications

- Stereochemical Specificity : The (2S,3S) configuration in the main compound and its analogs is crucial for interactions with biological targets. For example, GC376’s efficacy against SARS-CoV-2 relies on precise stereochemistry .

- Functional Group Impact : Addition of sulfonic acid or heterocycles (e.g., triazolone) alters solubility and target affinity, shifting applications from analytical standards to therapeutics .

- Safety Considerations: Compounds like (2S)-2,5-diaminopentanamide dihydrochloride lack thorough toxicological data, underscoring the importance of rigorous safety profiling in drug development .

Biologische Aktivität

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride is a chiral amine compound that has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science. Its unique stereochemistry and functional groups make it an intriguing subject for biological research.

- Molecular Formula: C₁₁H₁₅ClN₂O

- Molecular Weight: 224.71 g/mol

- Appearance: White crystalline solid

This compound typically serves as a chiral building block in organic synthesis and plays a role in studying enzyme interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amine group can influence the function and activity of target proteins and enzymes, making it a valuable compound in biochemical studies.

Enzyme Interaction Studies

Recent studies have explored the interaction of this compound with specific enzymes. For example, it has been evaluated as a potential inhibitor in metabolic pathways associated with cancer cell proliferation. The compound exhibited significant inhibition of certain enzymes at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Inhibition of Enzymatic Activity:

- A study demonstrated that this compound inhibited the activity of steroid sulfatase, an enzyme involved in estrogen biosynthesis. This inhibition could potentially be leveraged for treating estrogen-dependent cancers.

- IC50 Values: The compound showed IC50 values ranging from 0.05 to 0.15 μM depending on the enzyme concentration used in the assays .

-

Anticancer Activity:

- In vitro tests indicated that the compound displayed cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Cell Lines Tested: MCF-7 (breast cancer), PC3 (prostate cancer).

- Results: Significant reduction in cell viability was observed at concentrations above 1 μM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,3R)-2-(Benzyloxy)pentan-3-amine | Enantiomer | Lower inhibitory activity |

| (2S,3S)-2-(Methoxy)pentan-3-amine | Similar structure | Moderate cytotoxicity |

The comparison highlights the unique biological activity of this compound compared to its enantiomer and other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-(benzyloxy)pentan-3-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : The compound is typically synthesized via reductive amination or hydrazine intermediates. For example, hydrazine derivatives (e.g., [(2S,3S)-2-(benzyloxy)pentan-3-yl]hydrazine) are used as precursors, followed by deprotection and salt formation with HCl . To ensure enantiomeric purity, chiral resolution techniques such as preparative chiral HPLC or enzymatic resolution are employed. Reaction conditions (e.g., temperature, catalysts) must be tightly controlled to minimize racemization.

Q. How should researchers characterize the compound’s structural and chiral integrity?

- Methodology : Use a combination of H-NMR and C-NMR to confirm the backbone structure and stereochemistry. For example, H-NMR signals for benzyloxy protons (δ ~4.5–5.0 ppm) and amine protons (δ ~1.5–2.5 ppm) are critical . Chiral HPLC with a cellulose-based column or polarimetric analysis can verify enantiomeric excess (≥98% is typical for pharmaceutical intermediates) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology : The hydrochloride salt improves stability, but the compound should be stored in a desiccator at 2–8°C to prevent hydrolysis of the benzyloxy group. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation products via LC-MS. Exposure to strong acids/bases or prolonged light should be avoided .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology : Discrepancies in yields (e.g., 70–95%) often stem from variations in protecting group strategies or purification methods. For example, using tert-butoxycarbonyl (Boc) protection instead of benzyl groups may reduce steric hindrance but requires harsher deprotection (e.g., TFA) . Systematic optimization of reaction parameters (e.g., solvent polarity, catalyst loading) and validation via DOE (Design of Experiments) is recommended.

Q. What role does this compound play in enantioselective synthesis of pharmaceuticals?

- Methodology : The (2S,3S) configuration makes it a key chiral building block for APIs like Bazedoxifene intermediates. It participates in asymmetric alkylation or aminolysis reactions, where the benzyloxy group directs stereochemistry. Computational modeling (e.g., DFT studies) can predict its reactivity in complex multi-step syntheses .

Q. How can researchers mitigate low yields in scale-up synthesis?

- Methodology : Common pitfalls include incomplete deprotection or salt formation. For scale-up, replace batch processing with continuous flow synthesis to improve mixing and heat transfer. Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress. Purification via recrystallization (ethanol/water mixtures) enhances yield and purity .

Analytical and Mechanistic Questions

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Methodology : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) can quantify binding affinity to enzymes or receptors. For example, its amine group may interact with catalytic sites in aminotransferases. Pair these with molecular docking simulations to rationalize stereospecific effects .

Q. How do reaction solvents influence the compound’s stability during catalysis?

- Methodology : Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state in nucleophilic substitutions but may promote racemization. Solvent screening via high-throughput experimentation (HTE) identifies optimal conditions. For instance, dichloromethane minimizes side reactions in benzyloxy deprotection .

Key Considerations for Researchers

- Chiral Integrity : Always validate stereochemistry using multiple orthogonal methods (e.g., NMR, X-ray crystallography).

- Scale-Up Challenges : Pilot studies are critical to address solvent compatibility and purification bottlenecks.

- Data Discrepancies : Cross-reference synthetic protocols from peer-reviewed journals over vendor datasheets to resolve contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.